molecular formula C11H18FNO B2652950 N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide CAS No. 2224186-89-2

N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide

Cat. No. B2652950
M. Wt: 199.269
InChI Key: YROASWYIMBHPHG-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide, commonly known as fluoro-THC, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Fluoro-THC has been the focus of scientific research due to its potential therapeutic properties and its ability to serve as a tool for studying the endocannabinoid system.

Mechanism Of Action

Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide acts on the endocannabinoid system by binding to cannabinoid receptors in the brain and body. Specifically, it binds to the CB1 and CB2 receptors, which are found in the brain, immune system, and other organs. This binding activates a signaling pathway that can lead to a variety of physiological effects, including pain relief, appetite stimulation, and mood regulation.

Biochemical And Physiological Effects

Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have pain-relieving and anti-inflammatory properties, as well as the ability to reduce anxiety and depression-like behaviors. It has also been shown to stimulate appetite and to have potential as a treatment for obesity.

Advantages And Limitations For Lab Experiments

One advantage of using fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to study its effects on the endocannabinoid system and to compare its effects to those of other cannabinoids. However, one limitation is that fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide is not found naturally in the cannabis plant, which means that its effects may not accurately reflect those of N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide and other naturally occurring cannabinoids.

Future Directions

There are many potential future directions for research on fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide and other synthetic cannabinoids. One area of interest is the development of new therapeutic treatments for conditions such as chronic pain, inflammation, and anxiety. Another area of interest is the study of the endocannabinoid system and its role in regulating physiological processes such as appetite and mood. As new synthetic cannabinoids are developed, there will be a need to study their effects and potential therapeutic applications.

Synthesis Methods

Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 4-fluorocyclohexanone with ethyl magnesium bromide, followed by reaction with propargyl bromide and subsequent deprotection. Another method involves the reaction of 4-fluorocyclohexanone with allyl magnesium bromide, followed by reaction with propargyl bromide and deprotection.

Scientific Research Applications

Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been used in scientific research to study the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, appetite, and mood regulation. Fluoro-N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide has been shown to bind to cannabinoid receptors in the brain and body, and to have similar effects to N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide, including pain relief and anti-inflammatory properties.

properties

IUPAC Name

N-[1-(4-fluorocyclohexyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3,8-10H,1,4-7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROASWYIMBHPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Fluorocyclohexyl)ethyl]prop-2-enamide

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